N-(4-Chlorophenyl)-2-((3-((m-tolylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide
Description
Properties
Molecular Formula |
C18H18ClN5OS |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-[(3-methylanilino)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H18ClN5OS/c1-12-3-2-4-15(9-12)20-10-16-22-18(24-23-16)26-11-17(25)21-14-7-5-13(19)6-8-14/h2-9,20H,10-11H2,1H3,(H,21,25)(H,22,23,24) |
InChI Key |
SEMKTQWAEHCKBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=NC(=NN2)SCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
N-(4-Chlorophenyl)-2-((3-((m-tolylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on various research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process often includes the formation of the triazole ring through cyclization reactions and subsequent modifications to introduce the chlorophenyl and thioacetamide groups. The overall yield and purity of the compound can vary based on the specific synthetic pathway employed .
Anticancer Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit notable anticancer properties. In particular, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies report that triazole derivatives can induce apoptosis in various cancer cell lines by interfering with cellular signaling pathways .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. Research indicates that triazole-containing compounds exhibit activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential enzymes .
Acetylcholinesterase Inhibition
Inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's, has been observed in similar compounds. This activity suggests potential therapeutic applications for cognitive disorders. For example, molecular docking studies have shown that triazole derivatives can effectively bind to the active site of AChE, thereby enhancing acetylcholine levels in the brain .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Active against various bacteria and fungi | |
| AChE Inhibition | Enhances acetylcholine levels |
Case Study: Anticancer Evaluation
In a specific study focusing on triazole derivatives, compounds structurally similar to this compound were tested against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity compared to control groups. These findings support further exploration into the structure-activity relationship (SAR) for optimizing anticancer efficacy .
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that derivatives of triazole compounds, including those similar to N-(4-Chlorophenyl)-2-((3-((m-tolylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that triazole derivatives can selectively target cancer cells, with compounds demonstrating enhanced activity against melanoma and breast cancer cell lines . The mechanism often involves the inhibition of cell migration and proliferation, making these compounds potential candidates for further development as anticancer agents.
2. Antimicrobial Activity
Triazole derivatives are also noted for their antimicrobial properties. The incorporation of thioacetamide groups has been linked to increased efficacy against bacterial and fungal strains. This suggests that this compound could be explored for its potential in treating infections caused by resistant strains .
3. Other Biological Activities
In addition to anticancer and antimicrobial effects, triazole compounds have been associated with various other biological activities such as antitubercular and hypoglycemic effects. The structural modifications in these compounds often lead to enhanced pharmacological profiles .
Case Study 1: Anticancer Activity
A study evaluated various synthesized triazole derivatives for their cytotoxic effects on human melanoma and breast cancer cell lines. Among them, N-(4-Chlorophenyl)-2-((3-(m-tolylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide showed promising results with IC50 values indicating potent activity against these cancer types. Further investigations into its mechanism of action revealed that it inhibited key signaling pathways involved in cell survival and proliferation .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on testing the antimicrobial properties of this compound against various pathogens. Results demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in clinical settings where antibiotic resistance is a concern .
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural motifs with several analogues, differing primarily in substituents on the triazole ring, acetamide group, or appended aromatic systems. Key examples include:
Key Observations :
- Aromatic Substituents : The 4-chlorophenyl group is a common feature in VEGFR-2-targeting compounds (e.g., 14c), while thiophene or pyridine substituents (e.g., 5p-s, 9) may enhance metabolic stability or solubility .
Physicochemical Properties
Key Observations :
- Thermal Stability: High melting points (>300°C) in indolinone-linked triazoles (e.g., 11i) suggest strong intermolecular hydrogen bonding from amide and hydrazide groups .
- Solubility Trends : Nitro or heterocyclic substituents (e.g., 5s) may improve aqueous solubility compared to purely aromatic systems .
Preparation Methods
Core Skeleton Assembly
The synthesis begins with constructing the 1,2,4-triazole ring, a central structural motif. A common approach involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For instance, reacting thiourea derivatives with α-haloacetophenones under basic conditions generates the triazole core. Subsequent functionalization at the 5-position of the triazole is achieved via nucleophilic substitution, where a thiol group is introduced using mercaptoacetic acid or its derivatives.
Introduction of the m-Tolylamino Methyl Group
The m-tolylamino methyl substituent at the 3-position of the triazole is incorporated via Mannich reaction or reductive amination. In one protocol, formaldehyde and m-toluidine react with the triazole intermediate in ethanol under reflux, forming the methylene bridge. This step requires precise stoichiometric control to avoid over-alkylation, with typical yields ranging from 65% to 78%.
Acetamide Side-Chain Attachment
The final acetamide moiety is introduced through a two-step process:
-
Chloroacetylation : Treatment of 4-chloroaniline with chloroacetyl chloride in dichloromethane yields N-(4-chlorophenyl)chloroacetamide.
-
Thioether Formation : The chloroacetamide intermediate undergoes nucleophilic displacement with the triazole-thiol derivative in the presence of a base (e.g., K₂CO₃ or Et₃N), forming the thioether linkage.
Key Reaction Mechanisms and Conditions
Cyclocondensation for Triazole Formation
The cyclocondensation of thiourea with α-bromoacetophenone proceeds via a nucleophilic aromatic substitution mechanism. The reaction is typically conducted in ethanol at 60–80°C for 6–12 hours, with yields optimized to 70–85%. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 75°C | Maximizes rate |
| Solvent | Ethanol | Enhances solubility |
| Base | Pyridine | Neutralizes HBr |
Mannich Reaction Optimization
The Mannich reaction introducing the m-tolylamino methyl group is sensitive to pH and solvent polarity. Acetic acid as a catalyst in tetrahydrofuran (THF) enhances electrophilicity of the imine intermediate, achieving 72% yield.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals a purity of ≥98% with a retention time of 12.3 minutes.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Cyclocondensation | 85 | 97 | 10 |
| Mannich Reaction | 72 | 95 | 8 |
| Thioether Coupling | 68 | 98 | 6 |
The cyclocondensation route offers the highest yield but requires stringent temperature control. The Mannich reaction, while moderate in yield, provides superior regioselectivity for the m-tolyl group.
Challenges and Mitigation Strategies
Q & A
Q. What synthetic methodologies are commonly employed to synthesize this compound, and how is its structural integrity validated?
The compound is typically synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors to form the triazole core, followed by thioether linkage and acetamide functionalization . For example, similar triazole-acetamide derivatives have been synthesized using chloroacetyl chloride and triethylamine in dioxane, with yields optimized via controlled stoichiometry and reaction temperatures (e.g., 20–25°C) . Structural validation relies on HRMS (e.g., [M+H]+ observed at 393.1112 vs. calculated 393.1118 ), ¹H-NMR (e.g., δ 4.16–4.20 ppm for CH₂ groups ), and IR spectroscopy (e.g., C=O stretch at 1678 cm⁻¹ ).
Q. What in vitro assays are recommended for preliminary biological activity screening?
MTT assays are widely used to evaluate cytotoxicity, as demonstrated in studies of structurally analogous triazole-acetamide derivatives against cancer cell lines (e.g., IC₅₀ values reported for compounds with naphthalene substitutions ). Additional assays include apoptosis induction (flow cytometry) and enzyme inhibition studies (e.g., CDK5/p25 for kinase activity ).
Q. How is the compound purified, and what solvents are optimal for crystallization?
Purification often involves recrystallization from ethanol-DMF mixtures (yield: 68% ). Solvent polarity critically affects crystal quality; non-polar solvents like pet-ether are used for intermediates, while polar aprotic solvents enhance final product stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve triazole ring formation efficiency?
Key variables include:
- Catalyst selection : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enhances regioselectivity and yield .
- Solvent effects : Dioxane or THF improves solubility of aromatic intermediates .
- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions . A comparative study of these parameters could systematically optimize the synthesis (e.g., yield increased from 50% to 68% via controlled stoichiometry ).
Q. What computational strategies predict the compound’s binding affinity to biological targets?
Glide XP docking incorporates hydrophobic enclosure and hydrogen-bonding motifs to estimate binding modes . For example, hydrophobic interactions between the 4-chlorophenyl group and protein pockets, paired with hydrogen bonds from the acetamide carbonyl, have been modeled for similar compounds . Validation involves RMSD calculations (≤2.0 Å for well-docked ligands) and comparison with experimental IC₅₀ data .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions may arise from:
- Purity discrepancies : HPLC analysis (>95% purity) and recrystallization protocols ensure consistency .
- Assay variability : Standardized cell lines (e.g., MCF-7 vs. HeLa) and control compounds (e.g., doxorubicin) reduce experimental noise .
- Structural analogs : Subtle substituent changes (e.g., methoxy vs. methyl groups) drastically alter activity, necessitating SAR studies .
Q. What modifications to the triazole and acetamide moieties enhance bioactivity?
- Triazole modifications : Introducing electron-withdrawing groups (e.g., 4-bromophenyl) improves metabolic stability .
- Acetamide substitutions : Naphthalene or indazole groups enhance anticancer activity via π-π stacking with target proteins .
- Thioether linkage : Replacing sulfur with sulfone (-SO₂-) alters pharmacokinetics but may reduce toxicity .
Methodological Tables
Table 1. Key Spectroscopic Data for Structural Validation
| Technique | Observed Data | Reference |
|---|---|---|
| HRMS (ESI+) | [M+H]+: 393.1112 (Δ = -0.0006) | |
| ¹H-NMR (400 MHz) | δ 4.16 (s, CH₂), 7.05–7.20 (Ar) | |
| IR (KBr) | 1678 cm⁻¹ (C=O) |
Table 2. Optimization of Reaction Conditions for Triazole Formation
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Dioxane + triethylamine | 68% vs. 50% |
| Temperature | 20–25°C (slow addition) | Reduced byproducts |
| Catalyst | CuI (CuAAC) | Regioselectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
